[(2,4-Dichlorophenyl)-phenylmethyl]urea
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Overview
Description
[(2,4-Dichlorophenyl)-phenylmethyl]urea, also known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a compound that belongs to the class of aryl urea herbicides. It was introduced by Bayer in 1954 under the trade name Diuron. This compound is primarily used as an algicide and herbicide, inhibiting photosynthesis in plants by blocking the electron flow from photosystem II to plastoquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)-phenylmethyl]urea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative. This intermediate is then reacted with dimethylamine to yield the final product . The reaction can be summarized as follows:
Formation of Isocyanate: [ \text{3,4-dichloroaniline} + \text{phosgene} \rightarrow \text{3,4-dichlorophenyl isocyanate} ]
Formation of Urea: [ \text{3,4-dichlorophenyl isocyanate} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[(2,4-Dichlorophenyl)-phenylmethyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.
Biology: The compound is employed in research on photosynthesis inhibition and plant physiology.
Medicine: While primarily used as a herbicide, its derivatives are explored for potential therapeutic applications.
Industry: It is widely used in agriculture to control weeds and algae, improving crop yields and water quality.
Mechanism of Action
[(2,4-Dichlorophenyl)-phenylmethyl]urea acts as a specific and sensitive inhibitor of photosynthesis. It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential), ultimately leading to the plant’s death.
Comparison with Similar Compounds
Similar Compounds
Chlortoluron: Another aryl urea herbicide with similar mechanisms of action.
Methylenediphenyl diisocyanate: Used in polyurethane production, shares some structural similarities but differs in application.
Toluene diisocyanate: Also used in polyurethane production, with distinct chemical properties and applications.
Uniqueness
[(2,4-Dichlorophenyl)-phenylmethyl]urea is unique due to its high specificity and sensitivity in inhibiting photosynthesis. Its ability to block the electron flow in photosystem II without affecting other photosynthetic processes makes it a valuable tool in both agricultural and scientific research .
Properties
IUPAC Name |
[(2,4-dichlorophenyl)-phenylmethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-6-7-11(12(16)8-10)13(18-14(17)19)9-4-2-1-3-5-9/h1-8,13H,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJKVUYQJCCCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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